2-(Methylthio)-5-nitrobenzo[d]oxazole
CAS No.:
Cat. No.: VC14452618
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6N2O3S |
|---|---|
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | 2-methylsulfanyl-5-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H6N2O3S/c1-14-8-9-6-4-5(10(11)12)2-3-7(6)13-8/h2-4H,1H3 |
| Standard InChI Key | HRELECNTXGCNGC-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
The molecular architecture of 2-(Methylthio)-5-nitrobenzo[d]oxazole consists of a benzo[d]oxazole scaffold—a benzene ring fused to an oxazole heterocycle—with functional groups strategically positioned to influence reactivity. The methylthio group at the 2-position contributes electron-donating effects, while the nitro group at the 5-position acts as a strong electron-withdrawing moiety, creating a polarized electronic environment .
Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitrobenzo[d]oxazole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₃S |
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | 2-methylsulfanyl-5-nitro-1,3-benzoxazole |
| Canonical SMILES | CSC1=NC2=C(O1)C=C(C=C2)N+[O-] |
| Boiling/Melting Points | Not reported |
| Solubility | Likely low in aqueous media |
The compound’s planar structure and conjugated π-system facilitate interactions with biological targets and participation in cycloaddition reactions . Spectroscopic characterization (e.g., NMR, IR) would reveal distinct signals for the nitro (∼1,350–1,500 cm⁻¹ asymmetric stretching) and methylthio groups (∼2,500–2,600 cm⁻¹ C-S stretching).
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves nitration and methylthiolation of a benzo[d]oxazole precursor. A reported method employs benzene derivatives, methylthiol, and nitric acid under controlled conditions to introduce substituents regioselectively .
Key Steps:
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Oxazole Ring Formation: Cyclization of o-aminophenol derivatives with carbon disulfide or thiourea yields the benzoxazole core.
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Nitration: Electrophilic aromatic substitution introduces the nitro group at the 5-position, directed by the oxazole’s electron-deficient nature.
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Methylthiolation: Nucleophilic displacement or thioetherification installs the methylthio group at the 2-position .
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution: The nitro group activates the ring toward displacement reactions, enabling functionalization at adjacent positions .
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Cycloadditions: The electron-deficient oxazole participates in [4+2] Diels-Alder reactions, forming polycyclic structures.
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Reduction: Selective reduction of the nitro group to an amine (-NH₂) could yield analogs with enhanced biological activity.
Applications in Organic Synthesis
Pyrrole Synthesis
2-(Methylthio)-5-nitrobenzo[d]oxazole serves as a key intermediate in pyrrole production. Under basic conditions, it undergoes ring-opening and rearrangement to form pyrrole derivatives—valuable motifs in pharmaceuticals and agrochemicals .
Example Reaction:
Functional Material Precursors
The compound’s nitro and sulfur groups make it a candidate for:
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Conductive Polymers: Incorporation into thiophene-based polymers for enhanced electron transport.
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Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Cu, Fe) to construct porous materials.
Comparative Analysis with Related Derivatives
Table 2: Structural and Functional Comparison of Nitro-Substituted Benzoxazoles
Electronic Effects: Positioning the nitro group at the 5-position (vs. 2-position in analogs) alters electron distribution, potentially favoring electrophilic attacks at the 4- and 6-positions .
Future Research Directions
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Pharmacological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.
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Synthetic Methodology: Develop catalytic, asymmetric routes to enantiomerically pure derivatives.
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Materials Science: Explore applications in organic electronics and photocatalysts.
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